molecular formula C10H13F2N3O B1478269 (1-(3-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol CAS No. 2091221-46-2

(1-(3-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol

Cat. No.: B1478269
CAS No.: 2091221-46-2
M. Wt: 229.23 g/mol
InChI Key: HJEJDAMFILFUBS-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms . It also contains a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrrolidine ring and a pyridine ring, connected by a methanol group. The presence of nitrogen in the rings would make this compound a heterocyclic compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, pyrrolidine derivatives are stable but can exhibit strong basicity due to the presence of a nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

  • New Method for Preparation : A novel method for preparing (2-aminopyridin-4-yl)methanol, which shares a structural similarity with the compound of interest by featuring an aminopyridine component, was developed. This method offers a one-pot synthesis approach, improving efficiency over previous multistage processes A. Lifshits, P. N. Ostapchuk, V. K. Brel (2015).

Catalysis and Polymerization

  • Aromatic Amine Ligand/Copper(I) Chloride Catalyst System : The study of aromatic amine ligands, including 2-aminopyridine and 3-aminopyridine, in catalysis with copper(I) chloride for polymerizing 2,6-dimethylphenol into poly(2,6-dimethyl-1,4-phenylene ether) demonstrates the utility of these ligands in facilitating polymerization reactions. This could hint at the potential catalytic applications of similarly structured compounds Kisoo Kim, M. Shin, Yong Tae Kim, J. Kim, Y. Kim (2018).

Chemical Synthesis and Reactions

  • Domino Reaction Development : A study reported the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine, demonstrating the synthetic utility of compounds with difluoroethyl and aminopyridine components in creating furanone derivatives under reflux conditions in methanol. Such reactions underscore the versatility of pyridine derivatives in synthesizing complex molecules Yu Zhao, Weiwei Wang, Xinlei Liu, Rui‐Long Geng, Mingan Wang (2020).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, many pyrrolidine derivatives exhibit biological activity and are used in the development of pharmaceuticals .

Future Directions

The future directions for this compound would likely involve further study to determine its potential applications. Given the biological activity of many pyrrolidine and pyridine derivatives, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

[1-(3-aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3O/c11-10(12)4-7(5-16)15(6-10)9-8(13)2-1-3-14-9/h1-3,7,16H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEJDAMFILFUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C2=C(C=CC=N2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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